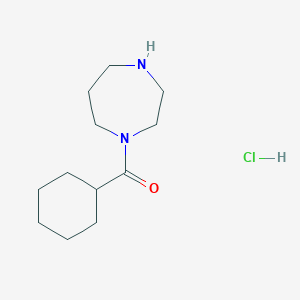
(2-Hydroxyethyl)trimethylazanium; hexafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)trimethylazanium; hexafluoro- is a compound that belongs to the class of quaternary ammonium salts. It is a derivative of choline, which is a vitamin-like substance essential for various physiological functions. Choline is involved in the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes, and the methylation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)trimethylazanium; hexafluoro- typically involves the reaction of choline with hexafluorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
In industrial settings, the production of (2-Hydroxyethyl)trimethylazanium; hexafluoro- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)trimethylazanium; hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Hydroxyethyl)trimethylazanium; hexafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)trimethylazanium; hexafluoro- involves its interaction with specific molecular targets and pathways. It acts as a methyl donor in various biochemical reactions, contributing to the synthesis of important biomolecules. The compound also influences the activity of enzymes and receptors, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
Choline chloride: A common quaternary ammonium salt with similar properties and applications.
Choline bitartrate: Another derivative of choline used in dietary supplements and pharmaceuticals.
Choline dihydrogencitrate: Used in various industrial applications and as a nutritional supplement.
Uniqueness
(2-Hydroxyethyl)trimethylazanium; hexafluoro- stands out due to its unique combination of properties, including its high stability and reactivity. These characteristics make it particularly useful in specialized applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C5H14F6NOP |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;hexafluorophosphate |
InChI |
InChI=1S/C5H14NO.F6P/c1-6(2,3)4-5-7;1-7(2,3,4,5)6/h7H,4-5H2,1-3H3;/q+1;-1 |
InChI Key |
IBFZMENLZZSAFV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCO.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B11745114.png)

![Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B11745126.png)
![Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-](/img/structure/B11745133.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11745138.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745139.png)

![(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid](/img/structure/B11745158.png)
![[(Ethoxysilyl)methyl]dimethylamine](/img/structure/B11745165.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745166.png)


![2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11745182.png)
![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11745186.png)
